molecular formula C7H8BNO2 B1429580 5-aminobenzo[c][1,2]oxaborol-1(3H)-ol CAS No. 947165-26-6

5-aminobenzo[c][1,2]oxaborol-1(3H)-ol

Cat. No. B1429580
M. Wt: 148.96 g/mol
InChI Key: SBHOFSMRVTYWOW-UHFFFAOYSA-N
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Description

5-Aminobenzo[c][1,2]oxaborol-1(3H)-ol is a boron-based compound. Boron-based compounds are known for their potent pharmacological activities, including anticancer potential1. However, specific information about 5-Aminobenzo[c][1,2]oxaborol-1(3H)-ol is not readily available in the search results.



Synthesis Analysis

The synthesis of boron-based compounds like 5-Aminobenzo[c][1,2]oxaborol-1(3H)-ol often involves substitution reactions followed by subsequent hydrolysis of aryltrifluoroboronate salts into corresponding boronic acid derivatives1. However, the specific synthesis process for 5-Aminobenzo[c][1,2]oxaborol-1(3H)-ol is not detailed in the search results.



Molecular Structure Analysis

The molecular structure analysis of 5-Aminobenzo[c][1,2]oxaborol-1(3H)-ol is not explicitly mentioned in the search results.



Chemical Reactions Analysis

The chemical reactions involving 5-Aminobenzo[c][1,2]oxaborol-1(3H)-ol are not explicitly mentioned in the search results.



Physical And Chemical Properties Analysis

The physical and chemical properties of 5-Aminobenzo[c][1,2]oxaborol-1(3H)-ol are not explicitly mentioned in the search results.


Scientific Research Applications

Antimicrobial Research

A derivative of 5-aminobenzo[c][1,2]oxaborol-1(3H)-ol, specifically N-(1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-6-yl)(hetero)aryl-2-carboxamides, has shown promising results in antimicrobial research, particularly against mycobacteria. These compounds demonstrate selective inhibition of mycobacterial growth, including multidrug-resistant strains, without significantly impacting other bacteria and fungi. This selectivity is attributed to targeting the leucyl-tRNA synthetase in mycobacteria, making these compounds potential materials in antimycobacterial research (Šlechta et al., 2023).

Tautomeric Equilibrium Studies

5-Aminobenzo[c][1,2]oxaborol-1(3H)-ol derivatives have been studied for their tautomeric equilibrium, particularly in the context of functionalized 2-formylphenylboronic acids. These studies have revealed diverse solid-state molecular structures and provided insights into the equilibrium constants, enthalpies, and entropies of tautomerization. Such research is crucial for understanding the chemical properties and potential applications of these compounds in various scientific fields (Luliński et al., 2007).

Chemical Synthesis Techniques

The compound has been implicated in advanced chemical synthesis techniques. For instance, it has been involved in the palladium/copper-catalyzed aerobic oxidative C-H carbonylation process for the synthesis of o-aminobenzoates. This methodology demonstrates a broad range of applications, including streamlined access to valuable o-aminobenzoates, which are crucial in various chemical synthesis processes (Li et al., 2015).

Antipsychotic Agent Development

Derivatives of 5-aminobenzo[c][1,2]oxaborol-1(3H)-ol have been explored in the development of potential antipsychotic agents. Specifically, certain compounds exhibited an antipsychotic-like profile in behavioral animal tests and demonstrated activity without interacting with dopamine receptors, a notable difference from clinically available antipsychotic drugs. These findings open avenues for developing new antipsychotic medications with potentially different mechanisms of action and side effect profiles (Wise et al., 1987).

Safety And Hazards

The safety and hazards associated with 5-Aminobenzo[c][1,2]oxaborol-1(3H)-ol are not explicitly mentioned in the search results.


Future Directions

Boron-based compounds like 5-Aminobenzo[c][1,2]oxaborol-1(3H)-ol have shown promise in the field of medicine, particularly as potential anticancer agents targeting tumor hypoxia1. However, the specific future directions for 5-Aminobenzo[c][1,2]oxaborol-1(3H)-ol are not detailed in the search results.


Please note that this information is based on the available search results and may not be comprehensive or entirely accurate. For more detailed information, please refer to relevant scientific literature or consult a subject matter expert.


properties

IUPAC Name

1-hydroxy-3H-2,1-benzoxaborol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BNO2/c9-6-1-2-7-5(3-6)4-11-8(7)10/h1-3,10H,4,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBHOFSMRVTYWOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(C2=C(CO1)C=C(C=C2)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-aminobenzo[c][1,2]oxaborol-1(3H)-ol

CAS RN

947165-26-6
Record name 5-aminobenzo[c][1,2]oxaborol-1(3H)-ol
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of 5-nitrobenzo[c][1,2]oxaborol-1(3H)-ol (CII) (360 mg, 2.01 mmol) in MeOH (25 mL) was added Zn dust (1.31 g, 20.11 mmol) and 2 M HCl (30 mL, 60.33 mmol). The reaction mixture was stirred at room temperature for 2.5 h before saturating with 5% aq. NaHCO3 (40 mL). The solids were filtered and filtrate was concentrated under reduce pressure to about 50 mL. The residue was diluted with EtOAc and the phases were separated. The organic layer was washed with brine, dried over MgSO4, and concentrated in vacuo to give 5-aminobenzo[c][1,2]oxaborol-1(3H)-ol (CIII) as a brown oil (250 mg, 1.68 mmol, 83% yield, 80% purity). ESIMS found for C7H8BNO2 m/z 149.9 (M+H). The crude product was used without further purification for coupling.
Quantity
360 mg
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Name
Quantity
1.31 g
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
RS Fuscaldo, PHV Vontobel, EO Boeira… - European Journal of …, 2019 - Wiley Online Library
Herein, we describe the development of a short, simple, and efficient synthesis of amino‐ and hydroxymethyl‐substituted benzoxaboroles. The key step in our strategy was the early …

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